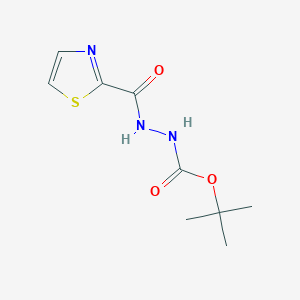![molecular formula C15H8N4OS2 B12630272 2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile CAS No. 918901-56-1](/img/structure/B12630272.png)
2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with furan and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate nitrile and amine precursors.
Introduction of Furan and Thiophene Groups: These groups can be introduced via nucleophilic substitution reactions, where the furan and thiophene derivatives are reacted with the pyridine ring under suitable conditions.
Final Functionalization: The amino and sulfanyl groups are introduced in the final steps, often through amination and thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The amino and sulfanyl groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones, and furans.
Reduction Products: Amines and reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural diversity.
Mechanism of Action
The mechanism of action of 2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved often include signal transduction and metabolic pathways, where the compound can act as an inhibitor or activator.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(furan-2-yl)pyridine-3,5-dicarbonitrile
- 2-Amino-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile
- 4-(Furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile
Uniqueness
What sets 2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile apart is the presence of both furan and thiophene groups, which contribute to its unique electronic properties and reactivity. This dual substitution pattern enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
918901-56-1 |
|---|---|
Molecular Formula |
C15H8N4OS2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-6-thiophen-2-ylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H8N4OS2/c16-7-9-13(11-3-1-5-20-11)10(8-17)15(19-14(9)18)22-12-4-2-6-21-12/h1-6H,(H2,18,19) |
InChI Key |
SQRQDLJYIBEZSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=NC(=C2C#N)SC3=CC=CS3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


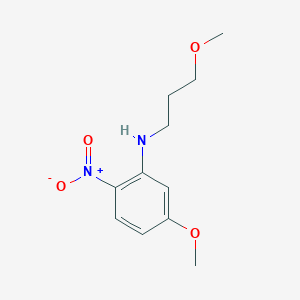
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile](/img/structure/B12630191.png)
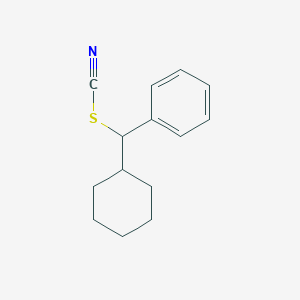
![N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12630206.png)
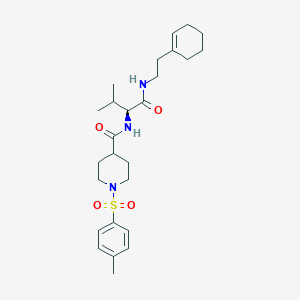
![6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B12630217.png)
![1-[8-(Triphenylmethoxy)octyl]thymine](/img/structure/B12630219.png)

![N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12630228.png)
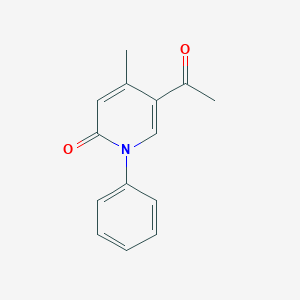
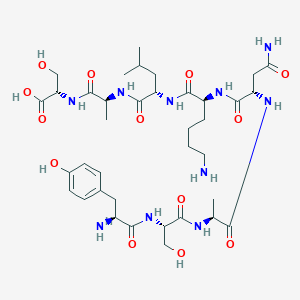
![2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12630240.png)
![Diethoxybis[7-(diphenylphosphino)heptyl]silane](/img/structure/B12630242.png)
